

Application Notes and Protocols for NP-1815-PX

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Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] This purinergic receptor is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and smooth muscle contraction.[1][2] As a selective antagonist, **NP-1815-PX** serves as a critical tool for investigating the role of the P2X4 receptor in these processes and holds potential as a therapeutic agent. These application notes provide comprehensive information for the procurement and utilization of **NP-1815-PX** in research settings.

Supplier and Purchasing Information

NP-1815-PX is available from several commercial suppliers. The following table summarizes purchasing information from various vendors. It is important to note that prices are subject to change and may vary based on institutional agreements and promotions.

Supplier	Catalog Number/CAS Number	Available Quantities	Price (USD)	Purity
Sigma-Aldrich	CAS: 1239578-80-3	1 mg, 5 mg, 10 mg, 25 mg	\$293, \$722, \$987, \$1,520	99.39% [3]
TargetMol	T71155 / CAS: 1239578-80-3	1 mg, 5 mg, 10 mg, 25 mg	Contact for pricing	99.39% [1]
Aaronchem	AR024AF0 / CAS: 1239578-80-3	1 mg, 5 mg	\$185, \$477	99% [4]
MedchemExpress	HY-112081A	Contact for pricing	Contact for pricing	>98%

General Specifications:

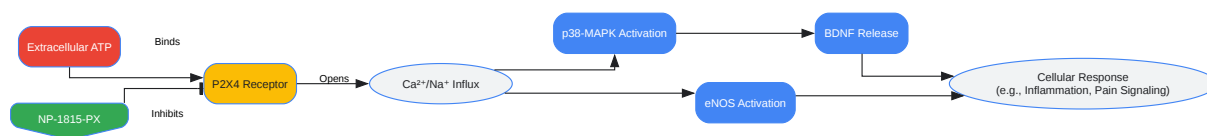
- CAS Number: 1239578-80-3[\[3\]](#)
- Physical Form: Solid[\[3\]](#)
- Storage: Powder: -20°C for 3 years; In solvent: -80°C for 1 year[\[1\]](#)

Mechanism of Action and Signaling Pathway

NP-1815-PX selectively inhibits the P2X4 receptor, an ion channel that opens in response to extracellular adenosine triphosphate (ATP).[\[2\]](#) Activation of the P2X4 receptor leads to an influx of cations, primarily Ca^{2+} and Na^{+} , into the cell. This influx of ions depolarizes the cell membrane and increases the intracellular calcium concentration, which in turn triggers various downstream signaling cascades.

In microglia, the activation of the P2X4 receptor and subsequent calcium influx leads to the activation of p38 mitogen-activated protein kinase (p38-MAPK). This signaling cascade is crucial for the release of brain-derived neurotrophic factor (BDNF), which plays a significant role in neuropathic pain. In cardiac myocytes, P2X4 receptor stimulation activates endothelial nitric oxide synthase (eNOS), a process initiated by the localized increase in calcium.

The following diagram illustrates the signaling pathway initiated by P2X4 receptor activation and the point of inhibition by **NP-1815-PX**.



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P2X4 Receptor Signaling Pathway and Inhibition by **NP-1815-PX**.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in THP-1 Cells

This protocol describes the use of **NP-1815-PX** to assess its anti-inflammatory effects on human THP-1 monocytic cells by measuring the inhibition of ATP-induced inflammasome activation.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS
- Lipopolysaccharide (LPS)
- Adenosine triphosphate (ATP)
- **NP-1815-PX**
- DMSO (vehicle)
- ELISA kit for IL-1 β

Protocol:

- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
- Prime the cells with LPS (1 µg/mL) for 3 hours.
- Treat the LPS-primed cells with various concentrations of **NP-1815-PX** (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with ATP (5 mM) for 1 hour to induce inflammasome activation and IL-1β release.
- Collect the cell culture supernatant.
- Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

Calcium Flux Assay

This protocol outlines a method to measure the inhibitory effect of **NP-1815-PX** on P2X4 receptor-mediated intracellular calcium influx.

Materials:

- Cells expressing P2X4 receptor (e.g., HEK293-P2X4R)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- **NP-1815-PX**
- ATP
- Fluorescence plate reader with an injection system

Protocol:

- Seed cells in a 96-well black, clear-bottom plate and culture overnight.

- Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.
- Wash the cells with assay buffer to remove extracellular dye.
- Pre-incubate the cells with various concentrations of **NP-1815-PX** or vehicle for 15-30 minutes.
- Measure the baseline fluorescence.
- Inject ATP to stimulate the P2X4 receptor and immediately begin recording the fluorescence intensity over time.
- Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes).

Guinea Pig Smooth Muscle Contraction Assay

This protocol details the investigation of **NP-1815-PX**'s effect on smooth muscle contraction in isolated guinea pig tracheal or bronchial tissues.^[5]

Materials:

- Male Hartley guinea pigs
- Krebs-Henseleit solution
- **NP-1815-PX**
- Contractile agonists (e.g., ATP, U46619)
- Organ bath system with force transducers

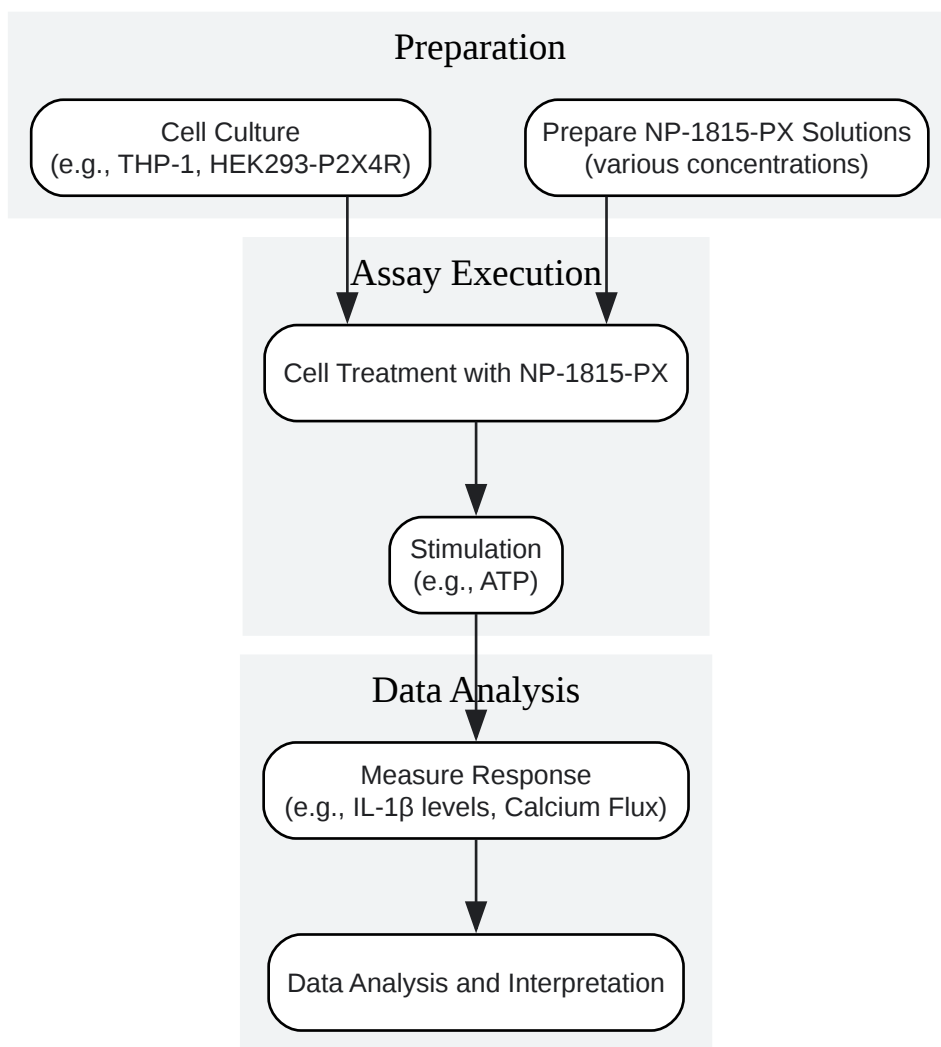
Protocol:

- Isolate tracheal or bronchial smooth muscle strips from a guinea pig and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

- Allow the tissues to equilibrate under a resting tension.
- Pre-incubate the tissues with **NP-1815-PX** (e.g., 10^{-5} M) or vehicle for a specified period.
- Induce muscle contraction by adding a contractile agonist such as ATP or the thromboxane A2 analog U46619.
- Record the isometric tension and measure the amplitude of the contraction.
- Compare the contractile response in the presence and absence of **NP-1815-PX** to determine its inhibitory effect.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for characterizing the in vitro effects of **NP-1815-PX**.



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General in vitro experimental workflow for **NP-1815-PX**.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of **NP-1815-PX**.

Table 1: Inhibitory Effects of **NP-1815-PX** on P2X4 Receptor-Mediated Responses

Cell Line/Tissue	Response Measured	Agonist (Concentration)	NP-1815-PX Concentration	% Inhibition / IC ₅₀
1321N1 cells (human P2X4R)	Intracellular Ca ²⁺ increase	ATP (50 μM)	0.26 μM	IC ₅₀ [6]
Guinea Pig Tracheal Smooth Muscle	ATP-induced contraction	ATP (3 x 10 ⁻⁵ M)	10 ⁻⁵ M	Strong suppression[5]
Guinea Pig Tracheal Smooth Muscle	U46619-induced contraction	U46619 (10 ⁻⁸ M)	10 ⁻⁵ - 10 ⁻⁴ M	Concentration-dependent inhibition[5]
THP-1 cells	LPS + ATP-induced IL-1β release	LPS (1 μg/mL) + ATP (5 mM)	10 μM	Significant reduction

Note: A retracted article previously reported in vivo anti-inflammatory effects in a murine colitis model. Due to the retraction, this data is not included. Researchers should exercise caution and critically evaluate all sources of information.

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